molecular formula C₁₇H₁₇NO₄ B1145097 4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide CAS No. 896134-07-9

4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide

Cat. No. B1145097
CAS RN: 896134-07-9
M. Wt: 299.32
InChI Key:
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Description

4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide (4-DIPNO) is a new synthetic compound that has emerged as a promising molecule for a variety of scientific research applications. 4-DIPNO has been widely studied for its potential use in drug design and development, as well as for its ability to act as a catalyst in organic synthesis. Additionally, 4-DIPNO has been studied for its ability to act as an antioxidant and its potential role in protecting cells from oxidative damage.

Scientific Research Applications

Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity

A series of 1-alkyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium halide derivatives, structurally related to the compound of interest, were synthesized and characterized for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This research is particularly significant for the development of treatments for Alzheimer’s disease. These compounds demonstrated promising inhibitory activity, indicating potential therapeutic applications (Farrokhi et al., 2019).

Nonlinear Optical Behavior

The compound's derivatives have been studied for their potential in nonlinear optical behavior. Specifically, molecular complexes formed with 4-substituted pyridine-1-oxide have shown second harmonic generation (SHG) activity, indicating their potential in materials science for applications in optics and photonics (Muthuraman et al., 2001).

Anticonvulsant Agents

Derivatives of 5,6-dimethoxy-2-{1-[arylamino/alkylamino(thioxo)methyl]-4-piperidyl-methyl}-1-indanones, closely related to the chemical structure , have been synthesized and assessed for their anticonvulsant properties. Some of these compounds have shown promising results in animal models, making them potential candidates for the development of new anticonvulsant drugs (Siddiqui et al., 2012).

Mechanism of Action

Target of Action

The primary target of the compound 4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide, also known as Donepezil, is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.

Mode of Action

The compound interacts with its target, AChE, by binding to it. This binding inhibits the activity of AChE, thereby preventing the breakdown of acetylcholine . As a result, the concentration of acetylcholine in the synaptic cleft increases, enhancing cholinergic transmission.

Pharmacokinetics

The pharmacokinetics of the compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed slowly in the gastrointestinal tract. It is extensively metabolized in the liver via the cytochrome P450 system, including CYP1A2, CYP2D6, and CYP3A4-related enzymes . The plasma protein binding rate of the parent compound is 93% .

Future Directions

Future research could focus on further elucidating the properties and potential applications of “4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide”. This could include exploring its potential use in the treatment of CNS disorders, given its structural similarity to Donepezil .

properties

IUPAC Name

5,6-dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-15-9-12-8-13(7-11-3-5-18(20)6-4-11)17(19)14(12)10-16(15)22-2/h3-6,9-10,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBSBQPGVAOILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=[N+](C=C3)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-[(5,6-Dimethoxy-1-indanon-2-yl)methyl]pyridine (1.2 g) was dissolved in methylene chloride (18 ml) and chilled. m-Chloroperbenzoic acid (0.9 g) was added to reaction mixture and then stirred for 4 hours. Reaction mass was stirred with 10% aqueous solution of sodium bicarbonate. The organic layer was separated and washed with 50 ml water. Organic layer was distilled off, title compound is obtained (1.2 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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